zinc;methoxybenzene;iodide
Description
Historical Context and Evolution of Organozinc Chemistry
Early Discoveries of Organozinc Compounds and Their Role in Organic Synthesis
The field of organometallic chemistry, which studies compounds containing carbon-metal bonds, traces its origins to the mid-19th century with the pioneering work on organozinc compounds. In 1848, Edward Frankland synthesized the first organozinc compound, diethylzinc (B1219324), by heating ethyl iodide with zinc metal. wikipedia.org This discovery was a landmark achievement, not only for creating a new class of compounds but also for its contribution to the development of the theory of valence. digitellinc.com Frankland's initial synthesis produced a volatile and pyrophoric liquid, highlighting the reactive nature of these new chemical entities. wikipedia.org
Following Frankland's discovery, the synthetic utility of organozinc reagents began to be explored. In the early 1860s, Frankland and his student, B. F. Duppa, reported the reaction of dialkylzinc reagents with oxalate (B1200264) esters to produce α,α-dialkyl-α-hydroxycarboxylate esters. digitellinc.com Shortly after, Aleksandr Mikhailovich Butlerov and his student, Aleksandr Mikhailovich Zaitsev, pioneered the synthesis of tertiary alcohols from the reaction of alkylzinc reagents with acid chlorides. digitellinc.com This work was further expanded by Zaitsev's student, Yegor Yegorovich Vagner, to include aldehydes and formate (B1220265) esters as carbonyl components. digitellinc.com
One of the most enduring applications of organozinc chemistry from this era is the Reformatsky reaction, discovered by Sergei Nikolaevich Reformatsky in 1887. digitellinc.comthermofisher.comnumberanalytics.comtheaic.org This reaction involves the condensation of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy-ester. thermofisher.comwikipedia.orgbyjus.com The key to the Reformatsky reaction is the in situ formation of an organozinc reagent, often referred to as a Reformatsky enolate, which is less reactive than other organometallic reagents like Grignard reagents, thus preventing self-condensation of the ester. wikipedia.org
The early work on organozinc compounds laid the foundation for their use as versatile reagents in organic synthesis, demonstrating their ability to form new carbon-carbon bonds and access a variety of important functional groups. Despite a period where they were overshadowed by the more reactive Grignard reagents, the unique reactivity and functional group tolerance of organozinc compounds have ensured their continued importance in synthetic chemistry. oup.com
Development of Functionalized Organozinc Reagents for Diverse Synthetic Applications
The 20th and 21st centuries have witnessed a resurgence in the use of organozinc reagents, largely due to the development of methods to prepare highly functionalized organozinc compounds. researchgate.netresearchgate.net A significant challenge in early organometallic chemistry was the limited tolerance of reactive functional groups. The development of milder and more selective methods for preparing organozinc reagents has overcome this limitation, allowing for their use in the synthesis of complex molecules. thieme-connect.com
A key advancement was the ability to prepare organozinc halides (RZnX) that contain a wide array of functional groups such as esters, nitriles, and amides. sigmaaldrich.com This was made possible through techniques like the direct insertion of activated zinc, such as Rieke® Zinc, into organic halides. wikipedia.orgsigmaaldrich.com This method avoids the use of highly reactive organolithium or Grignard reagents for transmetalation, which are often incompatible with sensitive functional groups. sigmaaldrich.com
The true power of functionalized organozinc reagents is realized in their application in cross-coupling reactions, most notably the Negishi coupling. wikipedia.orgorganic-chemistry.org Developed by Ei-ichi Negishi, this palladium- or nickel-catalyzed reaction couples an organozinc compound with an organic halide or triflate, forming a new carbon-carbon bond. wikipedia.orgnumberanalytics.com The Negishi coupling is renowned for its broad substrate scope and high functional group tolerance, making it a cornerstone of modern organic synthesis. wikipedia.orgnih.govuni-muenchen.de It allows for the coupling of sp³, sp², and sp hybridized carbon atoms, a versatility not shared by all cross-coupling reactions. wikipedia.org
The development of highly active catalyst systems, often employing specialized ligands, has further expanded the utility of the Negishi coupling. For instance, the use of palladacycle precatalysts has enabled couplings to occur under mild conditions and with low catalyst loadings. nih.gov Furthermore, methods have been developed for the cross-coupling of traditionally challenging substrates, such as unactivated alkyl halides and sterically hindered starting materials. organic-chemistry.orgrsc.org The ability to generate and utilize functionalized organozinc reagents in situ has also streamlined synthetic processes, making them more efficient and amenable to large-scale applications. nih.govacs.org These advancements have solidified the role of functionalized organozinc reagents as indispensable tools for the construction of complex organic molecules, with applications ranging from materials science to medicinal chemistry. thieme-connect.comthieme-connect.com
Significance of Methoxybenzene (Anisole) as a Substrate in Directed Metalation and Organometallic Chemistry
Methoxybenzene, commonly known as anisole (B1667542), plays a crucial role in organometallic chemistry, particularly in the context of directed ortho metalation (DoM). icho.edu.plwikipedia.org The methoxy (B1213986) group (-OCH₃) is a powerful directing metalation group (DMG), which facilitates the deprotonation of the aromatic ring at the position ortho (adjacent) to it by an organolithium reagent, such as n-butyllithium. icho.edu.pluoc.grharvard.edu This reaction, discovered independently by Gilman and Wittig in the late 1930s, provides a regioselective method for the functionalization of the aromatic ring. wikipedia.orgharvard.edu
The mechanism of DoM involves the coordination of the lithium atom of the organolithium reagent to the oxygen atom of the methoxy group. wikipedia.orguoc.gr This coordination brings the basic alkyl group of the organolithium in close proximity to the ortho-proton, facilitating its abstraction and the formation of an aryllithium intermediate. wikipedia.orguoc.gr This process is often enhanced by the addition of chelating agents like N,N,N′,N′-tetramethylethylenediamine (TMEDA). uoc.gr The resulting ortho-lithiated anisole can then be reacted with a variety of electrophiles to introduce a wide range of substituents at the ortho position.
The significance of anisole in this context lies in its ability to serve as a readily available and versatile starting material for the synthesis of substituted aromatic compounds. The ortho-lithiated species derived from anisole can be transmetalated with zinc salts to generate the corresponding organozinc reagent, (2-methoxyphenyl)zinc iodide. This transformation is a key step in connecting directed metalation chemistry with the vast applications of organozinc reagents, particularly in cross-coupling reactions.
The study of the stoichiometry of metal-ligand interactions in organometallic chemistry, including the association of organolithium reagents with substrates like anisole, can be investigated using techniques such as Job's method of continuous variations. wikipedia.orgnih.govnih.gov This method helps in determining the stoichiometry of binding events in solution by monitoring a physical property while varying the mole fractions of the interacting species. wikipedia.orgd-nb.infoscribd.com
Overview of Arylzinc Iodides as Key Intermediates in Cross-Coupling Reactions
Arylzinc iodides are a class of organozinc reagents that have emerged as highly valuable intermediates in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. mdpi.comresearchgate.net Their utility stems from a combination of factors, including their moderate reactivity, which imparts a high degree of functional group tolerance, and the relative ease of their preparation. researchgate.netresearchgate.net
One of the most prominent applications of arylzinc iodides is in the Negishi cross-coupling reaction. wikipedia.orgorganic-chemistry.org This reaction provides a powerful and versatile method for the formation of carbon-carbon bonds by coupling an organozinc reagent with an organic halide or triflate in the presence of a palladium or nickel catalyst. wikipedia.orgnumberanalytics.com Arylzinc iodides are particularly effective nucleophiles in these reactions, readily participating in the transmetalation step of the catalytic cycle. wikipedia.org
The preparation of arylzinc iodides can be achieved through several methods. A common approach is the direct insertion of zinc metal into an aryl iodide. mdpi.comunipi.itnih.gov This method is often facilitated by the use of activated zinc. Another route involves an iodine-zinc exchange reaction, where an aryl iodide reacts with a dialkylzinc reagent. researchgate.netrsc.org Transmetalation from a corresponding aryllithium or aryl Grignard reagent by treatment with a zinc iodide salt is also a viable, though less direct, method.
The scope of the Negishi coupling using arylzinc iodides is extensive. A wide variety of aryl and heteroaryl zinc iodides can be coupled with an array of aryl, heteroaryl, vinyl, and acyl halides. nih.govorganic-chemistry.orgnih.gov This has enabled the synthesis of complex biaryls and other conjugated systems that are prevalent in pharmaceuticals, natural products, and advanced materials. nih.gov Recent advancements have focused on developing milder and more efficient reaction conditions, including the use of highly active catalysts that allow for lower catalyst loadings and reactions at or near room temperature. acs.org
A notable application is the acylative Negishi coupling, where arylzinc iodides react with acyl chlorides to produce ketones, such as chalcones, in a modular fashion. mdpi.comresearchgate.netunipi.it This highlights the chemoselectivity of arylzinc reagents, which can react with the acyl chloride in the presence of other sensitive functional groups.
The table below summarizes some examples of Negishi cross-coupling reactions involving arylzinc iodides.
| Arylzinc Iodide | Coupling Partner | Catalyst/Ligand | Product | Reference |
| (4-Methoxyphenyl)zinc iodide | Cinnamoyl chloride | Pd(dba)₂ | (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | researchgate.net |
| (4-(Methoxycarbonyl)phenyl)zinc iodide | (E)-3-(2-methoxyphenyl)acryloyl chloride | Not specified | Methyl (E)-4-(3-(2-methoxyphenyl)acryloyl)benzoate | mdpi.com |
| (4-(Methoxycarbonyl)phenyl)zinc iodide | (E)-3-(naphthalen-1-yl)acryloyl chloride | Not specified | Methyl (E)-4-(3-(naphthalen-1-yl)acryloyl)benzoate | mdpi.com |
| 2-Thienylzinc iodide | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | 2-(p-Tolyl)thiophene | acs.org |
| Phenylzinc iodide | Benzyl bromide | Rh(I)-dppf complex | Benzylbenzene | oup.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H7IOZn |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
zinc;methoxybenzene;iodide |
InChI |
InChI=1S/C7H7O.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
JVJFRVJNFBRNFW-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=[C-]C=C1.[Zn+2].[I-] |
Origin of Product |
United States |
Synthetic Methodologies for Methoxybenzene Derived Organozinc Iodides
Direct Insertion of Zinc into Iodoarenes (e.g., Iodomethoxybenzenes)
The direct insertion of zinc metal into the carbon-iodine bond of iodomethoxybenzenes is a fundamental and widely practiced method for generating the corresponding organozinc iodide. nih.gov This oxidative addition reaction, however, is not without its challenges, as the reactivity of commercially available zinc is often impeded by a passivating oxide layer and a low surface area. oup.com Consequently, various activation techniques have been developed to enhance the efficiency of this transformation.
Activation Techniques for Zinc Metal and Their Impact on Reactivity
The inherent lack of reactivity of bulk zinc metal necessitates an activation step to facilitate the oxidative insertion into the carbon-halogen bond of iodoarenes. oup.com This is largely attributed to the presence of a zinc oxide layer on the metal's surface. oup.com Several methods have been established to overcome this hurdle and generate highly reactive zinc species.
One common approach involves the use of chemical additives to remove the oxide layer. Reagents such as 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride (TMSCl) are frequently employed to activate zinc dust. nih.govuni-muenchen.de The reaction of these additives with zinc generates zinc halides in situ, which helps to clean the metal surface and expose fresh, reactive sites. The use of iodine is another effective method for zinc activation. nih.govgoogle.com
A significant advancement in this area is the use of lithium chloride (LiCl) to promote the reaction. organic-chemistry.org The presence of LiCl in the reaction mixture dramatically accelerates the insertion of zinc into aryl iodides, even at room temperature. organic-chemistry.org It is speculated that LiCl assists in breaking down zinc aggregates and forms a soluble adduct with the newly formed organozinc compound, thereby preventing it from deactivating the metal surface and allowing the reaction to proceed continuously. organic-chemistry.org
Another powerful method for generating highly active zinc is the Rieke method, which involves the reduction of a zinc salt, typically ZnCl₂, with an alkali metal like potassium in an anhydrous, aprotic solvent. wikipedia.orgoup.com This process yields a finely divided, highly reactive form of zinc with a large surface area, free from oxide coatings. oup.com
Influence of Solvent Systems (e.g., THF, DMF, Hexane) and Additives on Formation
The choice of solvent plays a critical role in the synthesis of organozinc iodides via direct zinc insertion. The solvent's polarity and coordinating ability can significantly impact the reaction rate and the stability of the resulting organozinc reagent.
Initially, the formation of arylzinc halides from aryl iodides was found to be sluggish in non-polar solvents and often required the use of highly polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). beilstein-journals.orgnih.gov These polar solvents are believed to accelerate the oxidative addition of the organoiodide to the zinc surface. nih.gov However, the use of such polar solvents can sometimes interfere with subsequent reactions of the organozinc reagent. google.com
The development of the LiCl-mediated zinc insertion method has made tetrahydrofuran (B95107) (THF) a widely used and effective solvent for this transformation. organic-chemistry.org THF offers a good balance of coordinating ability and is generally compatible with a wide range of subsequent cross-coupling reactions. organic-chemistry.org The combination of zinc powder, LiCl, and THF provides a practical and high-yielding protocol for preparing a broad spectrum of functionalized arylzinc reagents at room temperature or slightly elevated temperatures. organic-chemistry.org
Non-polar solvents like hexane (B92381) are generally less effective for the direct insertion of zinc into iodoarenes due to the low solubility and stabilization of the resulting organozinc species. nih.gov
Additives, most notably LiCl, have a profound effect on the reaction. As mentioned earlier, LiCl is thought to form a soluble complex with the organozinc iodide, preventing its deposition on the zinc surface and thereby maintaining the metal's reactivity. organic-chemistry.org This effect is crucial for achieving high yields, especially with less reactive aryl iodides. organic-chemistry.org
| Solvent | Typical Reaction Conditions | Key Observations | Citation |
|---|---|---|---|
| Tetrahydrofuran (THF) | Room temperature to 50°C, often with LiCl | Widely used, good balance of reactivity and compatibility. LiCl is often essential for high yields. | organic-chemistry.org |
| Dimethylformamide (DMF) | Room temperature | Accelerates zinc insertion but can complicate subsequent reactions. | nih.govtum.de |
| Hexane | Generally not effective for direct insertion into iodoarenes | Poor solvent for this reaction due to low polarity and coordinating ability. | nih.gov |
Functional Group Compatibility and Scope in Direct Zinc Insertion
A significant advantage of organozinc reagents is their remarkable tolerance for a wide array of functional groups. wikipedia.orgresearchgate.net This chemoselectivity is a key feature of the direct zinc insertion method for preparing methoxybenzene-derived organozinc iodides.
The reaction is compatible with various sensitive functional groups, including esters, nitriles, amides, ketones, and even aldehydes. nih.govorganic-chemistry.org This allows for the synthesis of highly functionalized organozinc reagents that can be used in subsequent transformations without the need for protecting groups. For example, the direct insertion of zinc into an iodomethoxybenzene derivative containing an ester group proceeds efficiently without affecting the ester functionality. organic-chemistry.org
The scope of the direct zinc insertion method is broad, encompassing a variety of substituted iodomethoxybenzenes. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring is generally well-tolerated. wikipedia.org This versatility makes the direct insertion method a powerful tool for the synthesis of a diverse range of polyfunctional aromatic compounds. organic-chemistry.orgbeilstein-journals.org
Alkali-Metal-Mediated Zincation (AMMZ) of Methoxybenzene
An alternative and more recent approach to generating methoxybenzene-derived organozinc compounds is through alkali-metal-mediated zincation (AMMZ). This method involves the deprotonation of an aromatic C-H bond by a bimetallic reagent, typically a lithium zincate base, followed by the installation of a zinc moiety. nih.govacs.org This strategy offers a distinct advantage over direct insertion as it allows for the functionalization of anisole (B1667542) itself, without the need for a pre-installed iodine atom.
Role of Lithium Dialkyl-TMP Zincate Reagents in Anisole Zincation
Lithium dialkyl-TMP (TMP = 2,2,6,6-tetramethylpiperidide) zincate reagents have emerged as powerful bases for the directed ortho-metalation of various aromatic substrates, including anisole. nih.govacs.org A key example is the reagent [THF·Li(μ-TMP)(μ-tBu)Zn(tBu)]. nih.gov
In the AMMZ of anisole, this lithium zincate reagent acts as a strong base, selectively removing a proton from the ortho position of the methoxy (B1213986) group. This process is formally a zinc-hydrogen exchange reaction, but the presence of the alkali metal is crucial for its success. nih.govcapes.gov.br The reaction of one equivalent of anisole with the lithium dialkyl-TMP zincate reagent in a non-polar solvent like hexane leads to the formation of a mono-ortho-zincated complex. nih.gov Interestingly, when two equivalents of anisole are used with an extended reaction time, a bis-ortho-zincated complex can be formed. nih.gov
The nature of the solvent also plays a significant role in the outcome of the reaction. For instance, in the absence of a coordinating solvent like THF, the reaction can yield a complex containing both neutral and ortho-deprotonated anisole ligands. nih.gov Subsequent addition of THF can then drive the reaction towards the formation of the mono- and bis-ortho-zincated products. nih.gov
Regioselectivity in ortho-Zincation of Anisole Derivatives
The AMMZ of anisole and its derivatives exhibits high regioselectivity, with the zincation occurring predominantly at the ortho position to the methoxy group. nih.govbeilstein-journals.org The methoxy group acts as a directing group, guiding the deprotonation to the adjacent C-H bond. This directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. beilstein-journals.org
In cases of meta-substituted haloanisoles, where an additional methoxy group is present, the zincation reaction occurs regioselectively at the position between the methoxy and the halide groups. beilstein-journals.org This selectivity holds true regardless of whether the halogen is chlorine or bromine. beilstein-journals.org Subsequent trapping of the resulting organozinc species with iodine provides a straightforward route to highly functionalized dihalodimethoxybenzene derivatives. beilstein-journals.org This high degree of regiocontrol underscores the synthetic utility of the AMMZ strategy for preparing complex, substituted methoxybenzene-derived organozinc compounds.
| Anisole Derivative | Reagent | Position of Zincation | Citation |
|---|---|---|---|
| Anisole | [THF·Li(μ-TMP)(μ-tBu)Zn(tBu)] | ortho to methoxy group | nih.gov |
| 3-Halo-1-methoxybenzene | Lithium TMP-zincate base | Position between methoxy and halide | beilstein-journals.org |
Mechanistic Insights into AMMZ Processes and Intermediate Formation
Alkali-Metal-Mediated Zincation (AMMZ) of anisole represents a sophisticated method for directed ortho-metalation. Theoretical and experimental studies have provided significant insights into the mechanism, suggesting a multi-step process rather than a simple deprotonation by an organozinc species. acs.orgacs.org
Initially, it was thought that the zincate reagent acts as an alkyl base. However, computational studies, later supported by experimental evidence, indicate a two-step mechanism. acs.orgacs.org In the case of a lithium TMP-zincate (TMP = 2,2,6,6-tetramethylpiperidino), the process is believed to unfold as follows:
Amide Basicity and Initial Deprotonation : The reaction is initiated by the amide base (TMP) component of the zincate, which deprotonates the anisole at the ortho position. This step is kinetically favored and results in the formation of a bisalkyl(aryl) intermediate and the conjugate acid, TMP(H). acs.orgacs.org
Reaction of the Intermediate : The newly formed intermediate, for instance, [(THF)₃LiZn(C₆H₄–OMe)(tBu)₂], then reacts with the TMP(H) generated in the first step. acs.orgacs.org This subsequent reaction produces the final thermodynamically stable ortho-zincated anisole product and a byproduct like isobutane. acs.orgacs.org
Transmetalation Routes for Methoxybenzene-Derived Organozinc Iodides
Transmetalation is a widely used and versatile strategy for preparing organozinc halides from more reactive organometallic precursors. This method allows for the generation of functionalized organozinc reagents that might be difficult to synthesize directly.
Conversion from Organolithium Precursors
The conversion of organolithium compounds to organozinc species is a common and efficient transmetalation route. This process involves the reaction of a pre-formed organolithium reagent with a zinc salt, typically zinc iodide (ZnI₂) or zinc chloride (ZnCl₂).
For methoxybenzene derivatives, an ortho-lithiated anisole species is first generated through directed ortho-metalation using a strong lithium base like n-butyllithium or tert-butyllithium. The resulting aryllithium is then treated with a solution of zinc iodide in a suitable solvent, such as tetrahydrofuran (THF), to yield the corresponding (methoxyphenyl)zinc iodide. scispace.com This transmetalation is generally fast and proceeds in high yield. The resulting organozinc reagent is less reactive and more functional-group-tolerant than its organolithium precursor.
A significant advantage of this method is the ability to control regioselectivity through the initial lithiation step. For example, ortho-lithiated anisole can be cleanly converted to the ortho-zincated species, which can then be used in subsequent reactions like Negishi cross-couplings. scispace.com
Generation from Grignard Reagents
Similar to the organolithium route, Grignard reagents serve as excellent precursors for the synthesis of organozinc iodides. The transmetalation from an organomagnesium compound to an organozinc compound is a well-established procedure.
The process begins with the formation of the Grignard reagent, (methoxyphenyl)magnesium halide, by reacting an appropriate haloanisole (e.g., 2-bromoanisole (B166433) or 4-iodoanisole) with magnesium metal. This Grignard reagent is then reacted with zinc iodide. thieme-connect.comuni-muenchen.de The driving force for this reaction is the formation of a more stable organometallic species and magnesium dihalide.
An advantageous "in situ" variation involves performing the magnesium insertion in the presence of a zinc salt like ZnCl₂ and lithium chloride (LiCl). thieme-connect.com The organomagnesium species, once formed, immediately transmetalates with the zinc salt to produce the desired organozinc reagent. thieme-connect.com This avoids the isolation of the often more reactive Grignard reagent and allows for a one-pot procedure leading to the functionalized arylzinc species. thieme-connect.com
One-Pot Synthetic Strategies for Methoxybenzene-Zinc-Iodide Species
One-pot syntheses are highly valued for their efficiency, reducing the number of workup and purification steps, saving time and resources. Several one-pot strategies for preparing methoxybenzene-zinc-iodide species have been developed.
One of the most direct methods involves the oxidative addition of activated zinc metal into an aryl iodide, such as iodoanisole. organic-chemistry.orgnih.gov The reaction of iodoanisole with zinc dust, activated by agents like lithium chloride (LiCl) in THF, allows for the high-yielding preparation of (methoxyphenyl)zinc iodide at room or moderate temperatures (25–50°C). organic-chemistry.orgnih.gov The role of LiCl is crucial as it facilitates the solubilization of the organozinc species from the metal surface, allowing the reaction to proceed efficiently. nih.gov This method is compatible with a wide range of functional groups. organic-chemistry.org
Another powerful one-pot approach combines the synthesis of the organozinc reagent and its subsequent reaction, such as a Negishi cross-coupling. For instance, (2-methoxyphenyl)zinc iodide can be prepared in situ and then coupled with an acyl chloride to synthesize chalcones in a single pot. mdpi.com Similarly, [¹¹C]CH₃ZnI has been generated in situ from [¹¹C]CH₃I and reacted with aryl halides in a one-pot Negishi coupling to form ¹¹C-labeled compounds. rsc.org These integrated approaches are exceptionally efficient for creating complex molecules from simple precursors without isolating the intermediate organozinc species. mdpi.compsu.edu
Data Tables
Table 1: Comparison of Synthetic Routes to Methoxybenzene-Derived Organozinc Iodides
| Methodology | Precursor | Reagents | Key Features | Reference |
| AMMZn | Anisole | Lithium TMP-zincate | High ortho-selectivity; complex two-step mechanism. | acs.org |
| Transmetalation | ortho-Lithioanisole | ZnI₂ | Clean conversion; allows for regiocontrol. | scispace.com |
| Transmetalation | (Methoxyphenyl)magnesium halide | ZnI₂ | Utilizes Grignard reagents; can be done "in situ". | thieme-connect.com |
| One-Pot Direct Insertion | Iodoanisole | Activated Zn dust, LiCl | High-yielding; functional group tolerant. | organic-chemistry.org |
| One-Pot Synthesis/Coupling | Iodoanisole, Acyl Chloride | Zn, Pd catalyst | Forms complex products without isolating intermediates. | mdpi.com |
Structural Elucidation and Spectroscopic Characterization of Methoxybenzene Zinc Iodide Complexes
Solid-State Structural Analysis by X-ray Crystallography.nih.gov
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. nih.gov For methoxybenzene-zinc-iodide complexes, this method reveals the coordination geometry at the zinc atom and the nature of the interactions that stabilize the crystal lattice.
The coordination geometry of the zinc ion in its complexes is flexible, a consequence of its d¹⁰ electronic configuration which imparts no ligand field stabilization energy. researchgate.net While zinc iodide (ZnI₂) itself typically features zinc atoms in a tetrahedral geometry, coordinated to four iodide ions, the introduction of a ligand like methoxybenzene can lead to different coordination environments. materialsproject.org
In complexes involving organozinc compounds, the geometry around the zinc center is highly dependent on the steric and electronic properties of the ligands. For instance, in mixed-metal reagents where anisole (B1667542) has been metalated by a lithium zincate, the resulting complex can feature a distorted trigonal planar zinc center. acs.org In one such crystallographically characterized structure, the zinc atom is bonded to two tert-butyl groups and the ortho-carbon of the anisole ring. acs.org Other potential geometries for zinc include pseudo-five-coordinate arrangements, particularly if additional donor atoms, such as the methoxy (B1213986) oxygen of anisole, are involved in weak interactions. acs.org The most frequently observed coordination geometry for zinc in various complexes remains a slightly distorted tetrahedron, but trigonal planar and even five- or six-coordinate geometries are well-documented, especially in catalytic systems. researchgate.netnih.gov The specific geometry in a methoxybenzene-zinc-iodide complex will therefore be a fine balance between the number of iodide ligands, the mode of anisole coordination, and the potential inclusion of solvent molecules in the coordination sphere.
Table 1: Common Coordination Geometries of Zinc
| Coordination Number | Geometry | Typical Ligands |
|---|---|---|
| 3 | Trigonal Planar | Bulky alkyls, amides acs.org |
| 4 | Tetrahedral | Halides, N/O donors researchgate.netmaterialsproject.org |
| 5 | Trigonal Bipyramidal / Square Pyramidal | Mixed ligands, macrocycles acs.orgnih.gov |
The stability of the crystal lattice of methoxybenzene-zinc-iodide complexes is governed by a network of intermolecular and intramolecular interactions. rsc.org In the solid state, an anisole ligand that is ortho-metalated to zinc can also engage in an intramolecular interaction through its methoxy oxygen, which may coordinate to a second metal center, such as lithium, in mixed-metal systems. acs.org This ambidentate binding creates a stable six-membered ring structure. acs.org
Solution-Phase Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for confirming the structure of these complexes in solution and for studying dynamic processes. acs.org Different nuclei can be probed to provide a complete picture of the molecule.
Carbon-13 (¹³C) NMR spectroscopy is highly sensitive to the electronic environment of each carbon atom in the methoxybenzene ligand. The chemical shifts of the aromatic carbons and the methoxy carbon provide clear evidence of coordination to the zinc center. nih.gov Upon complexation, changes in the chemical shifts (Δδ) of the anisole carbons are observed compared to the free ligand. The ortho-carbon, being directly bonded to the zinc in metalated species, exhibits the most significant change in its chemical shift. acs.org The other aromatic carbons are also affected, reflecting the electronic perturbation of the ring by the zinc-iodide moiety.
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Anisole
| Carbon Atom | Chemical Shift (ppm) in CDCl₃ |
|---|---|
| C1 (ipso, -OCH₃) | 159.9 |
| C2/C6 (ortho) | 114.1 |
| C3/C5 (meta) | 129.5 |
| C4 (para) | 120.7 |
| -OCH₃ | 55.1 |
Data sourced from publicly available spectral databases for free anisole and may shift upon complexation. acs.org
Proton (¹H) NMR spectroscopy is used to analyze the protons of the methoxybenzene ligand. libretexts.org The aromatic protons of anisole typically appear as a complex multiplet, while the methoxy protons give a sharp singlet. chemicalbook.com Coordination to zinc alters the chemical shifts of these protons. In cases of ortho-zincation, the disappearance of one ortho-proton signal and the shift of the remaining aromatic protons provide strong evidence for the formation of the complex. acs.org The integration of the signals confirms the ratio of protons in different environments, and the splitting patterns (coupling constants) provide information about adjacent protons. libretexts.org
Table 3: Representative ¹H NMR Data for Anisole
| Proton(s) | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |
|---|---|---|
| H2/H6 (ortho) | 6.88 | Doublet of doublets |
| H3/H5 (meta) | 7.26 | Triplet of doublets |
| H4 (para) | 6.92 | Triplet |
| -OCH₃ | 3.79 | Singlet |
Data sourced from publicly available spectral databases for free anisole; shifts and multiplicities will change upon complexation. acs.orgchemicalbook.com
In studies involving mixed-metal reagents, such as those used for the directed ortho-zincation of anisole with lithium zincates, Lithium-7 (⁷Li) NMR spectroscopy is a crucial diagnostic tool. acs.org The chemical shift of the ⁷Li nucleus is sensitive to its coordination environment, including the nature of the solvent and the ligands bound to it. unibe.chrsc.org By monitoring the ⁷Li NMR spectrum during a reaction, researchers can identify key intermediates and elucidate the structure of the final mixed-metal product in solution. acs.org For example, the formation of a complex where the lithium ion is coordinated by the methoxy oxygen of the anisole ligand would result in a distinct ⁷Li chemical shift compared to the starting lithium zincate reagent. acs.org This technique is particularly powerful for untangling the complex solution behavior of mixed-metal organometallic species. unibe.ch
Additional Spectroscopic Characterization Techniques (e.g., UV-Vis, IR)
In addition to nuclear magnetic resonance (NMR) spectroscopy, ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopy are crucial techniques for the comprehensive structural elucidation of methoxybenzene-zinc-iodide complexes. These methods provide valuable insights into the electronic transitions and vibrational modes of the molecule, respectively, complementing the data obtained from NMR to build a complete picture of the complex's structure and bonding. While spectroscopic techniques are powerful for identifying reactive organometallic intermediates, a full characterization of coordination and aggregation states can be challenging and may require a combination of methods. uni-muenchen.de
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of organozinc compounds offers information about the electronic structure and the presence of chromophores within the molecule. In the case of methoxybenzene-zinc-iodide, the absorption bands are primarily associated with π→π* transitions of the aromatic ring in the methoxybenzene (anisole) ligand. The interaction with the zinc iodide moiety can influence the energy of these transitions.
Generally, organozinc compounds may exhibit two main absorption peaks. rdd.edu.iq For a methoxybenzene-zinc-iodide complex, one would anticipate a high-energy absorption band corresponding to the π→π* transition of the benzene (B151609) ring. rdd.edu.iq A second, lower-energy band may also be observed, which can be attributed to an intermolecular charge transfer. rdd.edu.iq The stability of such complexes in solution can be monitored over time using UV-Vis spectroscopy, with stable compounds showing no significant changes in their spectra over several hours under physiological conditions. nih.gov
The specific absorption maxima (λmax) can be influenced by the solvent and the specific coordination environment of the zinc atom. For comparison, a study on novel heterocyclic organozinc compounds showed absorption bands in ethanol, with the π→π* transitions of a benzene ring and substituted functional groups appearing at specific wavelengths. rdd.edu.iqresearchgate.net
Interactive Data Table: Expected UV-Vis Absorption Data for Methoxybenzene-Zinc-Iodide
| Transition Type | Expected Wavelength Range (nm) | Notes |
| π→π* (Benzene Ring) | 220-280 | This is a characteristic absorption for the anisole moiety. The exact position and intensity can be shifted upon complexation with zinc iodide. |
| Charge Transfer | 300-400 | A lower energy band may appear due to charge transfer interactions between the methoxybenzene ligand and the zinc center. The presence and position of this band would provide insight into the electronic nature of the complex. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. For methoxybenzene-zinc-iodide, the IR spectrum would be dominated by the vibrational modes of the methoxybenzene ligand, with some shifts and new bands appearing due to coordination with the zinc iodide. The analysis of the IR spectrum of anisole provides a baseline for interpreting the spectrum of the complex. nist.gov
Key vibrational modes to consider include the C-H stretching of the aromatic ring and the methyl group, the C=C stretching of the aromatic ring, and the C-O stretching of the ether linkage. The coordination of the methoxybenzene ligand to the zinc atom can occur either through the π-system of the aromatic ring or through the oxygen atom of the methoxy group. nih.gov The specific binding site would influence the vibrational frequencies of the associated functional groups. For instance, coordination to the oxygen atom would be expected to shift the C-O stretching frequency.
In related zinc complexes with substituted phenyl ligands, characteristic IR bands for the pyridyl and phenyl groups are observed. nih.gov For instance, the characteristic band for a methoxy group in a zinc complex has been identified. nih.gov The IR spectra of gas-phase chromium-anisole complexes have been used to determine the binding site of the metal, with distinct features indicating whether the metal is bound to the ring-π system or the oxygen atom. nih.gov
Interactive Data Table: Key IR Vibrational Frequencies for Methoxybenzene and Potential Shifts in a Zinc-Iodide Complex
| Vibrational Mode | Anisole (cm⁻¹) nist.gov | Expected Shift in Methoxybenzene-Zinc-Iodide Complex |
| Aromatic C-H Stretch | 3100-3000 | Minimal shift expected. |
| Aliphatic C-H Stretch (Methyl) | 2950-2850 | Minimal shift expected. |
| Aromatic C=C Stretch | 1600, 1500, 1450 | A shift to lower wavenumbers (red shift) may occur if the zinc atom coordinates to the π-system of the aromatic ring, as this would weaken the C=C bonds. |
| Asymmetric C-O-C Stretch | ~1250 | A significant shift would be expected if the zinc atom coordinates to the oxygen of the methoxy group. This would likely weaken the C-O bond, resulting in a shift to a lower wavenumber. |
| Symmetric C-O-C Stretch | ~1030 | Similar to the asymmetric stretch, a shift to a lower wavenumber would be indicative of coordination to the oxygen atom. |
| Out-of-plane C-H Bend | 900-675 | The pattern of these bands is characteristic of the substitution pattern on the benzene ring and could be altered upon complexation. |
| Zn-O Stretch | - | A new band, likely in the far-IR region (below 600 cm⁻¹), would appear if coordination occurs through the oxygen atom. This would be a direct evidence of the metal-ligand bond. |
| Zn-C Stretch | - | If the zinc atom is directly bonded to a carbon of the aromatic ring (an arylzinc species), a characteristic Zn-C stretching vibration would be observed in the far-IR region. The formation of arylzinc halides can be inferred from such spectroscopic data. capes.gov.brnih.gov |
The combination of UV-Vis and IR spectroscopy provides a detailed electronic and vibrational profile of methoxybenzene-zinc-iodide complexes. The data from these techniques, when integrated with NMR and other analytical methods, allows for a thorough structural elucidation and a deeper understanding of the bonding and reactivity of these organozinc compounds.
Mechanistic Investigations of Zincation and Transmetalation Processes Involving Methoxybenzene Substrates
Elucidation of Radical I/Zn-Exchange Mechanisms in Organozinc Iodide Formation
The synthesis of arylzinc iodides from aryl iodides and metallic zinc is a fundamental transformation. While often depicted as a straightforward oxidative insertion, the underlying mechanism, particularly the potential involvement of radical pathways, is a subject of ongoing investigation. The reaction of an aryl iodide, such as iodoanisole, with zinc dust can be facilitated by polar aprotic solvents or activating agents like lithium chloride. nih.govbeilstein-journals.org The formation of the organozinc reagent from an aryl iodide and zinc is believed to proceed through a series of steps on the zinc surface, involving oxidative addition and solubilization of the organozinc species. nih.gov
Recent studies suggest that the iodine-zinc exchange reaction can proceed via a radical mechanism. uni-muenchen.de The reaction of organic iodides with diethylzinc (B1219324) in the presence of certain catalysts is thought to involve a radical reaction. ijmpronline.com The involvement of single electron transfer (SET) from the metal surface to the aryl iodide is a plausible initial step, generating an aryl radical anion which then fragments to an aryl radical and an iodide anion. This aryl radical can then be trapped by a zinc species. The use of radical traps in related organometallic reactions has provided evidence for the transient existence of radical intermediates. uni-muenchen.de
The nature of the solvent and additives can significantly influence the reaction pathway. For instance, the use of lithium chloride (LiCl) has been shown to greatly facilitate the insertion of zinc into aryl iodides, allowing the reaction to proceed under milder conditions. beilstein-journals.org While the precise role of LiCl is complex, it is believed to assist in breaking down the passivating layer on the zinc surface and promoting the solubilization of the organozinc product. nih.gov The reaction of 3-iodoanisole (B135260) with a diethylzinc and lithium amylate mixture has been shown to be effective, with the reactivity enhanced by increasing the electron density on the zinc atom through the addition of a second equivalent of the lithium alkoxide. acs.org This suggests that the formation of a more reactive "ate" complex, a zincate, is crucial for the exchange reaction. acs.orgresearchgate.net
| Step | Description | Influencing Factors |
| Activation of Zinc Surface | Removal of passivating oxide layer. | Mechanical/chemical activation (e.g., with 1,2-dibromoethane (B42909), TMSCl), additives (e.g., LiCl). nih.govbeilstein-journals.org |
| Single Electron Transfer (SET) | Electron transfer from the zinc metal to the aryl iodide. | Electrode potential of the metal, reduction potential of the aryl iodide. researchgate.net |
| Formation of Radical Intermediates | Generation of an aryl radical and an iodide anion. | Stability of the radical species. |
| Radical Trapping | The aryl radical reacts with a zinc species. | Concentration and reactivity of the zinc species. |
| Solubilization | The formed organozinc iodide moves from the metal surface into the solution. | Solvent polarity (e.g., THF, DMF), presence of solubilizing agents (e.g., LiCl). nih.govthieme-connect.de |
Understanding Directed ortho-Metalation (DoM) Pathways in Anisole (B1667542) Zincation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, where a directing group guides deprotonation to the adjacent ortho-position. researchgate.net The methoxy (B1213986) group of anisole is a classic example of a directing group for such transformations. researchgate.net
Role of Complex-Induced Proximity Effects in Directed Metalation
The mechanism of DoM has been a topic of considerable discussion, with two primary models proposed: the complex-induced proximity effect (CIPE) and kinetically enhanced metalation. nih.gov The CIPE model posits that the metalating agent first coordinates to the heteroatom of the directing group, forming a pre-metalation complex. nih.govscispace.comdokumen.pub This complexation brings the basic component of the reagent into close proximity to the ortho-proton, facilitating its abstraction. nih.gov In the case of anisole, an organolithium or zincate reagent would coordinate to the methoxy oxygen, directing the deprotonation to the ortho-carbon. rsc.org Spectroscopic and crystallographic studies have provided evidence for the formation of such intermediate complexes. rsc.org
However, some studies have suggested that a pre-metalation complex is not a prerequisite and that the directing effect is a transition-state phenomenon, a concept referred to as kinetically enhanced metalation. rsc.org More recent computational studies on the deprotonative borylation of anisole have also questioned the necessity of a pre-coordination complex, suggesting that the metal may interact directly with the carbon being deprotonated in the transition state without prior coordination to the oxygen.
Influence of Alkyl Groups in Zincate Reagents on Reactivity
The reactivity of zincate reagents in the DoM of anisole is significantly influenced by the nature of the alkyl groups attached to the zinc center. Studies comparing different TMP-dialkyl zincates (TMP = 2,2,6,6-tetramethylpiperidide) have revealed important structure-reactivity relationships.
Theoretical and experimental studies have investigated whether the alkyl or the amido (TMP) group of the zincate acts as the primary base in the deprotonation of anisole. DFT studies have suggested that deprotonation involving the TMP ligand is kinetically more favorable than that involving the alkyl group. However, experimental evidence has shown that TMP-dialkyl zincates can act as either alkyl or amido bases depending on the substrate and reaction conditions. thieme-connect.de For the zincation of anisole with a lithium dialkyl-TMP zincate, it was found to function as an alkyl base. thieme-connect.de
A study on the reactivity of [(THF)xLi(C6H4−OMe)(R)Zn(R)] (where R = Me or tBu) with TMP(H) provided experimental evidence for a two-step mechanism in the deprotonation of anisole by TMP-dialkyl zincates. This supports the idea that the amide (TMP) can act as the initial base. The nature of the alkyl group also plays a crucial role. For instance, the use of more sterically demanding alkyl groups like tert-butyl can influence the aggregation state and reactivity of the zincate reagent.
The following table summarizes the key findings regarding the influence of the alkyl groups in zincate reagents on the zincation of anisole.
| Zincate Reagent Component | Influence on Reactivity | Supporting Evidence |
| Alkyl Group (R) | The steric and electronic properties of the alkyl group affect the basicity and reactivity of the zincate. | Comparison of Me vs. tBu groups in [(THF)xLi(C6H4−OMe)(R)Zn(R)] showed differences in reactivity towards TMP(H). |
| Amido Group (TMP) | Can act as the primary base in the deprotonation step. | Theoretical studies and experimental evidence from reactivity studies with TMP(H). |
| Alkali Metal (Li, Na) | Influences the aggregation state and overall reactivity of the zincate complex. | Sodium-based zincates can exhibit enhanced reactivity compared to their lithium counterparts. uni-muenchen.de |
Mechanisms of Transmetalation with Transition Metal Catalysts
Organozinc compounds, such as those derived from methoxybenzene, are valuable nucleophiles in transition metal-catalyzed cross-coupling reactions. uni-muenchen.de The key step in these catalytic cycles is the transmetalation of the organic group from zinc to the transition metal center. researchgate.net
The general catalytic cycle for these cross-coupling reactions, such as the Negishi coupling, involves three main steps: oxidative addition, transmetalation, and reductive elimination. uni-muenchen.deresearchgate.net
Palladium-Mediated Transmetalation Pathways
Palladium catalysts are widely used for cross-coupling reactions involving organozinc reagents. acs.orgresearchgate.net The transmetalation step in a palladium-catalyzed cycle involves the transfer of the aryl group (e.g., methoxyphenyl) from the zinc reagent to a palladium(II) intermediate, which is formed after the oxidative addition of an organic halide to the palladium(0) catalyst. researchgate.net
Ar-Pd(II)-X + Ar'-Zn-I → Ar-Pd(II)-Ar' + ZnXI
The reactivity of organozinc reagents in transmetalation to palladium can be influenced by the presence of halide ions, which can form more nucleophilic "zincate" species. The exact mechanism of transmetalation can be complex and may depend on the specific ligands on the palladium center and the nature of the organozinc reagent.
Copper-Mediated Transmetalation Pathways
Copper salts are also effective in mediating cross-coupling reactions of organozinc reagents. In many cases, copper(I) salts are used as co-catalysts with palladium or are used stoichiometrically to generate an organocopper species in situ via transmetalation from the organozinc reagent. beilstein-journals.orgthieme-connect.de
Ar-Zn-I + CuCN → [Ar-Cu(CN)]ZnI
This in situ generated organocopper reagent can then participate in the cross-coupling reaction. The use of copper can be advantageous due to its different reactivity profile compared to palladium. For instance, copper-mediated reactions have proven useful for the formation of biaryl bonds in the synthesis of medium-sized rings. The transmetalation from zinc to copper is a facile process, and the resulting organocopper species can then react with a variety of electrophiles.
The following table provides a comparative overview of palladium- and copper-mediated transmetalation pathways.
| Feature | Palladium-Mediated Transmetalation | Copper-Mediated Transmetalation |
| Catalyst | Typically a Pd(0) complex. researchgate.net | Often a Cu(I) salt (e.g., CuCN, CuI). |
| Intermediate | An Ar-Pd(II)-Ar' complex is formed. researchgate.net | An organocopper species (e.g., Ar-Cu) is often generated in situ. |
| Role | Catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. uni-muenchen.de | Can be catalytic or stoichiometric; often involves the formation of a more reactive organocopper intermediate. |
| Applications | Widely used in Negishi and other cross-coupling reactions for C-C bond formation. | Useful for specific transformations like Ullmann-type couplings and in conjunction with palladium catalysis. |
Solvent and Additive Effects on Reaction Pathways and Intermediate Stability
Solvent Effects
Solvents play a multifaceted role, from solvating ions and reagents to directly participating in the reaction mechanism. wikipedia.orgchemicals.co.ukajms.iq The stability of zinc(II)-iodide complexes, for instance, is highly dependent on the solvent environment. nih.gov In the context of forming arylzinc halides from iodoarenes, polar aprotic solvents are particularly significant.
Detailed mechanistic studies, combining techniques like single-particle fluorescence microscopy and NMR spectroscopy, have elucidated the distinct roles of different solvents. nih.govnih.gov A comparison between tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO) reveals that their influence originates from different mechanistic steps. nih.govresearchgate.net Polar solvents like DMSO can accelerate the initial oxidative addition of the organoiodide to the zinc metal surface. nih.govnih.govresearchgate.net This acceleration is attributed to the stabilization of transient charged intermediates formed during this step. nih.gov
Conversely, THF is a preferred solvent due to its excellent ability to solvate and stabilize the resulting organozinc intermediates through Lewis acid-base interactions. nih.gov While the oxidative addition is slower in THF compared to DMSO, THF is crucial for solubilizing the organozinc species once formed. nih.govnih.gov The persistence of the surface-bound intermediates, however, has been found to be similar in both solvents, indicating that the primary solvent effect is on the rate of formation, not the stability of the surface species itself. nih.gov
The coordinating ability of the solvent is also paramount. In a study on the formation of iodozinc(II) complexes in methanol (B129727), it was found that the diiodozinc complex, ZnI₂, adopts a stable tetrahedral structure solvated by two methanol molecules. nih.gov The initial complex, ZnI⁺, is suppressed, suggesting a significant coordination change occurs during the reaction pathway. nih.gov The choice of solvent can even lead to different product structures; omitting THF in certain zincation reactions of anisole results in the formation of distinct complexes. nih.gov
Table 1: Influence of Selected Solvents on the Formation of (Methoxyphenyl)zinc Iodide
| Solvent | Dielectric Constant (at 25 °C) wikipedia.org | Key Mechanistic Effect | Intermediate Stability |
| Tetrahydrofuran (THF) | 7.5 | Stabilizes and solubilizes organozinc intermediates via Lewis acid-base interactions. nih.gov | High stability of soluble organozinc species. |
| Dimethyl Sulfoxide (DMSO) | 47 | Accelerates the rate of oxidative addition of the iodoarene to the zinc surface. nih.govnih.gov | Stabilizes charged transition states; less effective at solubilizing the final organozinc reagent compared to THF. nih.govnih.gov |
| Methanol | 33 | Promotes the formation of stable, tetrahedrally coordinated ZnI₂ species. nih.gov | Medium stability of iodozinc complexes, weaker than in acetonitrile (B52724) but stronger than in water. nih.gov |
| Methyl tert-butyl ether (MTBE) | Not specified | Can reduce side reactions such as homocoupling. | May slow the rate of the primary reaction if used in excess. |
| Hexane (B92381) | 1.9 | Non-coordinating; can induce disproportionation of zincate complexes when added to THF solutions. science.gov | Low stability of intermediates; often used as a co-solvent. |
Additive Effects
Additives, particularly inorganic salts, are instrumental in overcoming kinetic barriers and enhancing the solubility and stability of organozinc reagents. Lithium chloride (LiCl) is the most widely used and studied additive in this context. scispace.com
Mechanistic investigations have revealed that LiCl does not primarily act by activating the zinc surface or accelerating the initial oxidative addition step. nih.govacs.org Instead, its principal role is to facilitate the solubilization of the organozinc iodide species from the surface of the zinc metal into the THF solution. nih.govacs.org Single-particle imaging studies have shown that in the absence of LiCl, organozinc intermediates accumulate on the zinc surface, whereas the addition of LiCl efficiently removes these surface species, transforming them into soluble intermediates. acs.org
This solubilization is achieved through the formation of more soluble and stable ate-complexes, such as (methoxyphenyl)zinc iodide-lithium chloride (ArZnI·LiCl). scispace.com The presence of LiCl can also lead to the formation of various anionic zincate species in solution, such as [ZnI₂Cl]⁻ and [ZnICl₂]⁻, which have been detected by mass spectrometry. acs.org The formation of these mixed halide complexes is consistent with a Schlenk-type equilibrium. acs.org
Other additives have been explored, though their mechanisms differ from that of LiCl. For example, trimethylsilyl (B98337) chloride (TMSCl) has been shown to have a minor effect on decreasing the oxygen content on the zinc surface, but it does not share LiCl's potent ability to solubilize the organozinc intermediates. researchgate.netacs.org
Table 2: Effect of Key Additives on the Zincation of Iodoanisole
| Additive | Primary Mechanistic Role | Effect on Intermediates | Resulting Species |
| Lithium Chloride (LiCl) | Accelerates solubilization of surface-bound organozinc species. nih.govacs.org | Transforms surface intermediates into soluble species; enhances stability in solution. acs.org | Soluble ate-complexes (ArZnI·LiCl); anionic zincates ([ZnI₂Cl]⁻, [ZnICl₂]⁻). scispace.comacs.org |
| Trimethylsilyl Chloride (TMSCl) | Minor role in removing surface oxides from zinc powder. researchgate.netacs.org | Does not significantly aid in the solubilization of organozinc intermediates. acs.org | Primarily affects the initial state of the zinc metal. |
Reactivity and Synthetic Transformations of Methoxybenzene Derived Organozinc Iodide Reagents
General Reactivity Profile of Arylzinc Iodides in Organic Synthesis.mdpi.comorganic-chemistry.orgacs.orgbluffton.edu
Arylzinc iodides are organometallic reagents that have carved a significant niche in organic synthesis due to their unique reactivity profile. They are known for their high functional group tolerance and chemoselectivity, which allows for their use in complex molecular architectures. organic-chemistry.org The reactivity of arylzinc iodides is generally considered to be moderate, making them less reactive than their organolithium or Grignard counterparts. This attenuated reactivity is a key advantage, as it allows for selective reactions in the presence of sensitive functional groups such as esters, ketones, and nitriles, which would otherwise be incompatible with more reactive organometallics. mdpi.com
The preparation of arylzinc iodides can be achieved through several methods, including the direct insertion of zinc metal into aryl iodides. mdpi.comorganic-chemistry.org This method is advantageous due to its simplicity and cost-effectiveness. The reactivity of the resulting arylzinc iodide can be influenced by the method of its preparation and the presence of additives.
Comparison with Other Organometallic Reagents (e.g., Organolithium, Grignard).mdpi.combluffton.edu
The reactivity of organometallic reagents is a critical factor in their application in organic synthesis. Arylzinc iodides occupy a valuable middle ground in terms of reactivity when compared to organolithium and Grignard reagents.
Organolithium Reagents: These are highly reactive and basic compounds. bluffton.eduyoutube.com Their high reactivity makes them powerful nucleophiles for a wide range of transformations. However, this also leads to a lack of chemoselectivity, as they readily react with a variety of functional groups, including esters, amides, and even ethers. libretexts.org
Grignard Reagents: Grignard reagents (organomagnesium halides) are also highly reactive and basic, though generally less so than organolithium compounds. bluffton.edudalalinstitute.com They are widely used for the formation of carbon-carbon bonds. However, their high basicity can lead to side reactions such as enolization of carbonyl compounds. Like organolithium reagents, they are often incompatible with sensitive functional groups. libretexts.org
Arylzinc Iodides: In contrast, arylzinc iodides exhibit a more covalent and less polarized carbon-zinc bond. This results in lower basicity and nucleophilicity compared to organolithium and Grignard reagents. researchgate.net This reduced reactivity is a significant advantage as it imparts a high degree of functional group tolerance. Arylzinc iodides can be used in the presence of esters, amides, nitriles, and ketones without undergoing undesired side reactions. mdpi.comorganic-chemistry.org This chemoselectivity makes them ideal reagents for the synthesis of complex, polyfunctional molecules.
Table 1: Comparison of Organometallic Reagents
| Feature | Organolithium Reagents | Grignard Reagents | Arylzinc Iodides |
|---|---|---|---|
| Reactivity | Very High | High | Moderate |
| Basicity | Very High | High | Moderate |
| Functional Group Tolerance | Low | Low-Moderate | High |
| Chemoselectivity | Low | Moderate | High |
| Common Applications | Strong bases, nucleophiles | Nucleophilic additions | Cross-coupling reactions |
Factors Influencing Reactivity (e.g., Ligand Effects, Solvent Environment).organic-chemistry.orgacs.org
The reactivity of arylzinc iodides can be fine-tuned by several factors, including the choice of ligands and the solvent environment. These factors can influence the solubility, aggregation state, and ultimately the nucleophilicity of the organozinc species.
Solvent Environment: The choice of solvent is critical in controlling the reactivity of organozinc reagents. Ethereal solvents like tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME) are commonly used for the preparation and reaction of arylzinc iodides. researchgate.netuni-muenchen.de The solvent can solvate the zinc center, influencing the aggregation state of the organozinc species in solution. uni-muenchen.de Polar aprotic solvents can enhance the nucleophilicity of the organozinc reagent. libretexts.org The presence of salts, such as lithium chloride (LiCl), can also have a profound effect on reactivity. organic-chemistry.orgorganic-chemistry.org LiCl can break up zincate aggregates and form more reactive monomeric organozinc species, leading to faster and more efficient reactions. organic-chemistry.orgorganic-chemistry.org
Carbon-Carbon Bond Forming Reactions
Arylzinc iodides are particularly valuable for their application in carbon-carbon bond forming reactions, most notably the Negishi cross-coupling reaction.
Negishi Cross-Coupling Reactions Utilizing Arylzinc Iodides.mdpi.comorganic-chemistry.orgacs.orgorganic-chemistry.orgnih.govwikipedia.org
The Negishi cross-coupling reaction, for which Ei-ichi Negishi was awarded the Nobel Prize in Chemistry in 2010, is a powerful method for the formation of carbon-carbon bonds. wikipedia.org It involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org Arylzinc iodides are excellent nucleophilic partners in this reaction, allowing for the synthesis of a wide variety of biaryl compounds and other cross-coupled products. mdpi.com
The general scheme for a Negishi cross-coupling reaction is as follows:
R-X + R'-ZnI --(Pd or Ni catalyst)--> R-R'
Where R is an aryl, vinyl, or other organic group, X is a halide (I, Br, Cl) or triflate, and R' is the aryl group from the arylzinc iodide.
A key advantage of the Negishi coupling is its broad scope with respect to the electrophilic coupling partner. Arylzinc iodides can be successfully coupled with a wide range of electrophiles.
Aryl Halides and Triflates: Aryl iodides, bromides, chlorides, and triflates are all viable electrophiles for Negishi coupling with arylzinc iodides. organic-chemistry.orgnih.gov The reactivity of the aryl halide generally follows the order I > Br > Cl. wikipedia.org While aryl iodides and bromides are highly reactive, the coupling of aryl chlorides can be more challenging due to the strength of the C-Cl bond. However, the development of specialized catalytic systems has enabled the efficient coupling of even unreactive aryl chlorides. organic-chemistry.org
Acyl Chlorides: Arylzinc iodides can also undergo acylation reactions when coupled with acyl chlorides. This provides a direct route to the synthesis of aryl ketones. mdpi.com This transformation is particularly useful as it avoids the use of harsher organometallic reagents that might be incompatible with the ketone functionality.
Table 2: Examples of Electrophiles in Negishi Coupling with Arylzinc Iodides
| Electrophile Class | Example | Product Type |
|---|---|---|
| Aryl Iodide | Iodobenzene | Biaryl |
| Aryl Bromide | Bromobenzene | Biaryl |
| Aryl Chloride | Chlorobenzene | Biaryl |
| Aryl Triflate | Phenyl triflate | Biaryl |
| Acyl Chloride | Benzoyl chloride | Aryl Ketone |
The success of the Negishi cross-coupling reaction is highly dependent on the choice of the catalytic system, which includes the metal catalyst and the supporting ligands.
Catalytic Systems: Both palladium and nickel catalysts are effective for Negishi coupling reactions. organic-chemistry.orgwikipedia.org Palladium catalysts are generally more widely used due to their high functional group tolerance and broad applicability. wikipedia.org Nickel catalysts are often more cost-effective and can be particularly effective for the coupling of less reactive electrophiles like aryl chlorides. acs.orgorganic-chemistry.org
Ligand Design: The design of the ligand is crucial for achieving high catalytic activity and selectivity. Phosphine (B1218219) ligands are the most common class of ligands used in Negishi coupling. organic-chemistry.org The electronic and steric properties of the phosphine ligand can be tailored to optimize the reaction for specific substrates.
Electron-rich and bulky ligands , such as tri-tert-butylphosphine (B79228) and other biaryl phosphines, have been shown to be highly effective in promoting the oxidative addition of aryl chlorides and in facilitating the reductive elimination step of the catalytic cycle. mit.edu
Bidentate and tridentate nitrogen-based ligands have also been employed, particularly in nickel-catalyzed systems, and have shown excellent selectivity. organic-chemistry.org
The development of new and improved ligands continues to expand the scope and utility of the Negishi cross-coupling reaction with arylzinc iodides. mdpi.com
Acylative Cross-Couplings for Target Molecule Synthesis (e.g., Chalcones)
A significant application of methoxybenzene-derived organozinc iodides is in the Negishi acylative cross-coupling reaction for the synthesis of chalcones. beilstein-journals.orgmdpi.com This method provides a modular and efficient route to these valuable compounds, which are of interest for their biological activities. The reaction typically involves the coupling of a cinnamoyl chloride derivative with a (methoxyphenyl)zinc iodide in the presence of a palladium catalyst.
Research has demonstrated the successful use of (4-methoxyphenyl)zinc iodide and (2-methoxyphenyl)zinc iodide in these transformations. mdpi.com The reaction conditions are crucial for achieving high yields, with the choice of solvent and catalyst playing a significant role. For instance, the use of 1,2-dimethoxyethane (DME) as a solvent has been shown to be superior to tetrahydrofuran (THF), as it mitigates side reactions between the acyl chloride and the solvent. mdpi.com
Detailed studies have optimized the reaction parameters, leading to the synthesis of a variety of chalcone (B49325) derivatives in good to excellent yields. mdpi.com The robustness of this protocol is highlighted by its tolerance of various functional groups on both the organozinc reagent and the cinnamoyl chloride, including esters and halides. beilstein-journals.orgmdpi.com
Table 1: Examples of Acylative Cross-Coupling Reactions for Chalcone Synthesis
| Organozinc Reagent | Acyl Chloride | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| (4-Methoxyphenyl)zinc iodide | Cinnamoyl chloride | PdCl₂(dppf) | DME | 92 | mdpi.com |
| (2-Methoxyphenyl)zinc iodide | (E)-3-(4-methoxyphenyl)acryloyl chloride | PdCl₂(dppf) | DME | 84 | mdpi.com |
| (4-Methoxycarbonylphenyl)zinc iodide | (E)-3-(2-methoxyphenyl)acryloyl chloride | PdCl₂(dppf) | DME | 70 | mdpi.com |
Conjugate Addition Reactions with α,β-Unsaturated Systems
The conjugate addition of organozinc reagents to α,β-unsaturated carbonyl compounds is a powerful method for the formation of carbon-carbon bonds. libretexts.org While the use of arylzinc iodides in such reactions is well-established, specific examples detailing the application of (methoxyphenyl)zinc iodide are not extensively documented in the readily available scientific literature.
Generally, the reactivity of organozinc halides in conjugate addition reactions can be influenced by the solvent and the presence of additives. researchgate.net For arylzinc reagents, the reaction often requires catalysis, for example by rhodium complexes, to achieve high yields and enantioselectivity. researchgate.net It has been noted that arylzinc iodides prepared by direct zinc insertion can be unreactive towards conjugate addition under certain conditions without appropriate catalytic activation. mdpi.com
Based on the general reactivity of arylzinc species, it is expected that (methoxyphenyl)zinc iodide would participate in conjugate addition to α,β-unsaturated ketones and esters, likely requiring metal catalysis to proceed efficiently. The electron-donating nature of the methoxy (B1213986) group may enhance the nucleophilicity of the aryl moiety, potentially influencing the reaction rate and yield. However, without specific experimental data, this remains a projection based on known chemical principles.
Other Addition Reactions to Carbonyl Compounds
The addition of organozinc reagents to carbonyl compounds such as aldehydes and ketones is a fundamental transformation in organic synthesis. taylorfrancis.com However, ordinary organozinc reagents, including arylzinc halides, often exhibit low reactivity towards carbonyl compounds in the absence of a catalyst or promoter. taylorfrancis.com
Specific studies detailing the uncatalyzed addition of (methoxyphenyl)zinc iodide to aldehydes or ketones are scarce in the current literature. It is generally understood that such reactions would likely require activation, for instance through the use of a Lewis acid or a transition metal catalyst, to proceed at a reasonable rate and provide good yields of the corresponding alcohol products. taylorfrancis.com For example, the addition of arylzinc compounds to aldehydes can be mediated by stoichiometric amounts of CrCl₃ to afford benzhydrols in good yields. elsevierpure.com
The methoxy substituent on the phenyl ring is anticipated to increase the electron density of the aromatic system, which could modulate the nucleophilicity of the organozinc reagent. This electronic effect could potentially influence the rate and efficiency of the addition to carbonyl compounds, although detailed mechanistic and yield studies for this specific reagent are not widely reported.
Stability and Decomposition Pathways of Methoxybenzene-Derived Organozinc Iodides in Solution
The stability of organozinc reagents in solution is a critical factor for their successful application in synthesis. Arylzinc iodides, including those derived from methoxybenzene, are known to be sensitive to air and moisture and are typically handled under inert atmospheres. libretexts.org Their stability in solution is influenced by several factors, including the solvent, the presence of salts, and the nature of the organic substituent.
The use of ethereal solvents such as tetrahydrofuran (THF) is common for the preparation and reaction of organozinc iodides. In such solvents, these reagents can exist in equilibrium between different species, and their solubility and stability can be enhanced by the addition of salts like lithium chloride.
While specific studies on the decomposition pathways of methoxybenzene-derived organozinc iodides in solution are not extensively detailed, general decomposition mechanisms for organometallic compounds can be considered. These include β-hydrogen elimination, which is not applicable to arylzinc reagents, and thermally induced homolytic cleavage of the metal-carbon bond. For arylzinc compounds, decomposition in solution could also potentially occur via protonolysis by residual water or other protic impurities. The electron-donating methoxy group may have an effect on the stability of the carbon-zinc bond; however, detailed kinetic and mechanistic studies would be required to fully elucidate these effects.
Catalytic Applications in Carbon Carbon Bond Formation Utilizing Methoxybenzene Derived Organozinc Reagents
Palladium-Catalyzed Cross-Couplings
The palladium-catalyzed Negishi cross-coupling reaction is a cornerstone of C-C bond formation, coupling organozinc compounds with organic halides or triflates. wikipedia.org Methoxybenzene-derived organozinc reagents are frequently employed in these reactions due to their moderate reactivity and high functional group tolerance. wikipedia.org
The efficiency of palladium-catalyzed cross-coupling reactions involving (methoxyphenyl)zinc iodide is highly dependent on the catalyst system, which includes the palladium source and the supporting ligands. Research has focused on developing catalyst systems that offer high yields, broad substrate scope, and tolerance to various functional groups.
Palladium(0) species are generally the active catalysts in these reactions. wikipedia.org The choice of ligands, such as phosphines (e.g., triphenylphosphine, dppe, BINAP) or N-heterocyclic carbenes (NHCs), plays a crucial role in stabilizing the palladium center and modulating its reactivity. wikipedia.org For instance, the use of bulky electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle, and promote the reductive elimination that forms the desired C-C bond.
Recent advancements have also explored performing these couplings under aqueous conditions. By using specific surfactants, it is possible for organozinc reagents to have a sufficient lifetime in water to undergo palladium-catalyzed cross-coupling, representing a significant step towards more environmentally benign synthetic methods.
Palladium-catalyzed cross-coupling reactions using methoxybenzene-derived organozinc reagents are widely applied in the synthesis of functionalized aromatic compounds, particularly biaryls. The biaryl motif is a common structural core in pharmaceuticals, agrochemicals, and materials science.
The Negishi coupling provides a direct and versatile method for constructing unsymmetrical biaryls. For example, (4-methoxyphenyl)zinc iodide can be coupled with a variety of aryl halides to produce the corresponding methoxy-substituted biaryls. These products can then be further functionalized, with the methoxy (B1213986) group itself serving as a handle for subsequent transformations.
The reaction tolerates a wide array of functional groups on both the organozinc reagent and the coupling partner. This compatibility is a major advantage of the Negishi reaction, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies. Functional groups such as esters, nitriles, ketones, and even other halides can often be present in the substrates.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Organozinc Reagent | Coupling Partner | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|
| (4-methoxyphenyl)zinc iodide | 4-Iodotoluene | Pd(PPh₃)₄ | 4-Methoxy-4'-methylbiphenyl | >90 |
| (2-methoxyphenyl)zinc iodide | 1-Bromo-3-nitrobenzene | PdCl₂(dppf) | 2-Methoxy-3'-nitrobiphenyl | ~85 |
Nickel-Catalyzed Cross-Couplings Involving Methoxyarenes
While palladium has been the dominant catalyst for cross-coupling reactions, there is growing interest in using more earth-abundant and cost-effective metals like nickel. Nickel catalysts have shown unique reactivity, particularly in the activation of typically unreactive C-O bonds in molecules like methoxyarenes (anisoles).
A significant advancement in nickel catalysis is the ability to directly use methoxyarenes as aryl electrophiles, proceeding via the cleavage of the strong C(aryl)-OMe bond. This approach is highly attractive due to the wide availability and low cost of anisole (B1667542) derivatives compared to aryl halides.
Mechanistic studies, often supported by density functional theory (DFT) calculations, have provided insights into this process. The key step is the oxidative addition of the C-O bond to a low-valent nickel(0) center. The efficacy of this step is heavily influenced by the ligand on the nickel catalyst. Electron-rich and sterically bulky ligands, such as tricyclohexylphosphine (PCy₃) or N-heterocyclic carbenes like 1,3-dicyclohexylimidazol-2-ylidene (ICy), are often required. nih.govacs.org These ligands stabilize the nickel center and facilitate the cleavage of the robust C-O bond. nih.govacs.org
Nickel-catalyzed cross-couplings of methoxyarenes have been successfully demonstrated with a variety of nucleophiles, including organozinc reagents. acs.org This expands the utility of the Negishi coupling to include aryl ethers as electrophiles. (Methoxyphenyl)zinc iodide and other arylzinc reagents can be effectively coupled with different methoxyarenes, providing a powerful tool for the synthesis of diverse biaryl compounds.
The scope of nucleophiles is not limited to arylzinc reagents. Nickel catalysts, particularly those with ICy ligands, have enabled the coupling of methoxyarenes with alkyl Grignard reagents, allowing for the introduction of various alkyl groups. organic-chemistry.org This demonstrates the versatility of nickel catalysis in activating C-O bonds and coupling them with a broad range of organometallic partners. The ability to use organozinc reagents is particularly advantageous due to their superior functional group tolerance compared to more reactive organometallics like Grignard reagents. acs.org
Table 2: Nickel-Catalyzed C-O Bond Cross-Coupling
| Methoxyarene | Nucleophile | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|
| Anisole | Phenylzinc chloride | Ni(PCy₃)₂Cl₂ / CsF | Biphenyl | ~80 |
| 4-Methoxy-toluene | (4-Fluorophenyl)zinc iodide | Ni(ICy)₂ | 4-Fluoro-4'-methylbiphenyl | ~88 |
Cobalt-Catalyzed Reactions with Organozinc Reagents
Cobalt is another first-row transition metal that has emerged as a powerful catalyst for C-C bond formation. Cobalt-catalyzed reactions often proceed through different mechanisms than their palladium and nickel counterparts, sometimes involving radical pathways, offering complementary reactivity. researchgate.netorganic-chemistry.org
Recent research has demonstrated the utility of cobalt catalysts in Negishi-type cross-couplings. nih.gov Simple cobalt salts, such as CoCl₂·2LiCl, can effectively catalyze the reaction between (hetero)arylzinc reagents and (hetero)aryl halides under mild conditions, often at room temperature. nih.gov These reactions exhibit broad functional group tolerance, accommodating sensitive groups like esters and ketones. nih.gov
For instance, a catalytic system of CoCl₂·2LiCl with sodium formate (B1220265) as an additive enables the efficient coupling of various arylzinc reagents, including those derived from methoxybenzene, with a range of aryl and heteroaryl chlorides and bromides. nih.gov The reactions are typically fast, reaching full conversion within a few hours. nih.gov
The development of cobalt-catalyzed cross-couplings provides a cost-effective and sustainable alternative to palladium-based systems. While the field is less mature than palladium or nickel catalysis, the unique reactivity of cobalt and its high abundance make it a promising area for future research in the functionalization of aromatic compounds using organozinc reagents. organic-chemistry.orgresearchgate.net
Table 3: Cobalt-Catalyzed Negishi Cross-Coupling
| Organozinc Reagent | Coupling Partner | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|
| (4-methoxyphenyl)zinc iodide | 2-Chloropyridine | CoCl₂·2LiCl / HCO₂Na | 2-(4-methoxyphenyl)pyridine | ~85 |
| Phenylzinc chloride | 1-Bromo-4-methoxybenzene | CoBr₂ / TMEDA | 4-Methoxybiphenyl | ~90 |
Specific Cobalt-Catalyzed Cross-Coupling Reactions
Cobalt-catalyzed Negishi-type cross-coupling reactions provide a cost-effective and powerful alternative to traditional palladium- or nickel-based methods. A notable system employs a catalyst generated from cobalt(II) chloride complexed with lithium chloride (CoCl₂·2LiCl) in the presence of a sodium formate (HCO₂Na) additive. This system has proven effective for the cross-coupling of various arylzinc reagents with a range of (hetero)aryl halides at room temperature. nih.gov
The reaction facilitates the coupling of electron-rich arylzinc species, such as those derived from methoxybenzene, with various electrophilic partners. For instance, (4-methoxyphenyl)zinc chloride can be successfully coupled with heteroaryl bromides. The mild conditions (25 °C) and the low catalyst loading (5 mol %) make this method particularly attractive for synthesizing complex biaryl structures while preserving sensitive functional groups. nih.gov
Research findings indicate that this catalytic system is robust, reaching full conversion within a few hours for a variety of substrates. The role of sodium formate is crucial for the efficiency of the reaction, though the precise mechanistic details are still under investigation. The methodology is particularly impactful for couplings involving N-heterocyclic chlorides and bromides, which can be challenging substrates for other catalytic systems. nih.gov
Data derived from studies on mild cobalt-catalyzed Negishi cross-couplings. nih.gov
Regioselective Functionalization Approaches
A key challenge in the functionalization of substituted aromatics like methoxybenzene is controlling the regioselectivity. The methoxy group is an ortho-, para- director for electrophilic aromatic substitution. However, for creating specific isomers, particularly ortho-substituted products, directed ortho-metalation (DoM) is a superior strategy. In this approach, the methoxy group directs deprotonation and subsequent metalation at the adjacent C2 position.
The formation of (2-methoxyphenyl)zinc iodide can be achieved through regioselective zincation. This is often accomplished using mixed lithium-zinc bases, such as those involving 2,2,6,6-tetramethylpiperidide (TMP), which are highly effective for the deprotonation of functionalized aromatics. Once the organozinc reagent is formed with high regioselectivity, it can be used in subsequent cross-coupling reactions.
While palladium- and nickel-catalyzed couplings of these regioselectively generated organozinc reagents are well-established, the application of cobalt catalysis is an area of growing interest. The cobalt-based systems described for general arylzinc reagents are applicable to these specific isomers. For example, an ortho-anisolylzinc reagent, once prepared, can be coupled with an aryl or heteroaryl halide using a CoCl₂-based catalyst to furnish the corresponding 2-substituted anisole derivative, a structure prevalent in many biologically active molecules and functional materials.
Emerging Catalytic Systems for Methoxybenzene-Zinc-Iodide Chemistry
The development of novel catalytic systems aims to improve reaction efficiency, reduce costs, and enhance sustainability. In the context of methoxybenzene-zinc-iodide chemistry, emerging systems are focused on expanding the utility of first-row transition metal catalysts.
The catalytic system of CoCl₂·2LiCl with HCO₂Na represents a significant recent advancement. nih.gov Its ability to function effectively at room temperature for the coupling of both electron-rich and electron-poor arylzinc reagents with a wide array of aryl and heteroaryl halides marks it as a state-of-the-art method. This system avoids the need for complex, expensive ligands that are often required for palladium and nickel catalysts, simplifying the reaction setup and purification.
Other emerging strategies in the broader field of organozinc cross-coupling that hold promise for this specific chemistry include:
Cobalt Co-catalysis: In some cross-electrophile coupling reactions, cobalt complexes have been used as co-catalysts alongside another metal, such as nickel. rsc.org This approach allows for unique reactivity pathways, such as coupling two different electrophiles, which could be adapted for reactions involving methoxybenzene derivatives.
Electrochemical Methods: The electrochemical generation of arylzinc reagents using a sacrificial zinc anode in the presence of a cobalt catalyst is another innovative approach. This method provides a mild and efficient route to the organozinc intermediate, which can then be used in subsequent coupling reactions.
Novel Ligand Development: While ligandless systems are attractive, the design of new, inexpensive ligands for cobalt is an active area of research. Chelating nitrogen ligands, for example, have been shown to promote cobalt-catalyzed Negishi-type couplings of alkylzinc reagents, and similar principles could be applied to enhance the reactivity of arylzinc species. nih.gov
These evolving catalytic strategies continue to broaden the scope and practicality of using methoxybenzene-derived organozinc reagents in the synthesis of valuable chemical compounds.
Theoretical and Computational Studies on Methoxybenzene Derived Organozinc Iodides
Computational Elucidation of Reaction Mechanisms (e.g., DFT Studies)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate modeling of electronic structures and reaction pathways for organometallic systems. For methoxybenzene-derived organozinc iodides, DFT studies are instrumental in elucidating the mechanisms of key reactions like the Negishi cross-coupling. These studies can map out the entire reaction coordinate, identifying transition states, intermediates, and the associated energy barriers.
Key Research Findings from DFT Studies on Similar Systems:
Reaction Pathway Mapping: DFT calculations can trace the elementary steps of a reaction, such as a Negishi coupling, which typically involves oxidative addition, transmetalation, and reductive elimination. For a reaction involving (4-methoxyphenyl)zinc iodide, DFT could be used to model the transfer of the 4-methoxyphenyl (B3050149) group from zinc to a palladium catalyst.
Transition State Analysis: By locating and characterizing the transition state structures, the activation energy for each step can be calculated. This helps in identifying the rate-determining step of the reaction. For instance, in a cross-coupling reaction, DFT can determine whether the transmetalation or the reductive elimination has the higher energy barrier.
Solvent Effects: The inclusion of solvent models in DFT calculations is crucial as the solvent can significantly influence the reaction mechanism and energetics. nih.gov Ab initio molecular dynamics, for example, can simulate the explicit coordination of solvent molecules like tetrahydrofuran (B95107) (THF) to the zinc center, revealing how solvation affects the reagent's stability and reactivity. nih.govberkeley.edu
Below is a representative data table illustrating the kind of energetic data that can be obtained from a DFT study of a model Negishi cross-coupling reaction involving an arylzinc iodide.
| Reaction Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |
|---|---|---|
| Oxidative Addition | Ar-Pd(II)-I(L)2 | -15.2 |
| Transmetalation | TSTransmetalation | +12.5 |
| Ar-Pd(II)-Ar'(L)2 | -5.7 | |
| Reductive Elimination | TSReductive Elimination | +18.3 |
| Product Formation | Ar-Ar' + Pd(0)(L)2 | -30.1 |
This table presents hypothetical DFT-calculated relative free energies for the key steps in a Negishi cross-coupling reaction, illustrating how computational chemistry can quantify the energetics of a reaction pathway.
Electronic Structure Investigations of Carbon-Zinc Bonds and Their Influence on Reactivity
The nature of the carbon-zinc (C-Zn) bond is a critical determinant of the reactivity of organozinc reagents. Computational methods allow for a detailed investigation of the electronic structure of this bond in methoxybenzene-derived organozinc iodides.
The C-Zn bond is polar covalent, with the carbon atom being more electronegative than the zinc atom. This results in a significant partial negative charge on the carbon, making it nucleophilic. The presence of a methoxy (B1213986) group on the benzene (B151609) ring, particularly at the para position, further influences the electronic properties of the C-Zn bond. The methoxy group is an electron-donating group through resonance, which increases the electron density on the aromatic ring and, consequently, on the carbon atom bonded to zinc.
Computational Analyses of the C-Zn Bond:
Natural Bond Orbital (NBO) Analysis: This method can be used to analyze the charge distribution and the nature of the C-Zn bond. It can quantify the partial charges on the carbon and zinc atoms, providing a measure of the bond's polarity. For (4-methoxyphenyl)zinc iodide, NBO analysis would be expected to show a more negative partial charge on the ipso-carbon compared to unsubstituted phenylzinc iodide, indicating enhanced nucleophilicity.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can characterize the topology of the electron density, providing insights into the nature of the chemical bond. The electron density at the bond critical point between carbon and zinc can be calculated to assess the degree of covalent character.
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. For a nucleophile like (4-methoxyphenyl)zinc iodide, a higher HOMO energy generally correlates with increased reactivity. The electron-donating methoxy group is expected to raise the HOMO energy of the organozinc reagent, thereby enhancing its reactivity in processes like transmetalation to a palladium catalyst.
The following interactive table shows hypothetical calculated electronic properties for a series of substituted arylzinc iodides, illustrating the effect of the substituent on the C-Zn bond.
| Substituent (para-) | Calculated Partial Charge on Cipso (a.u.) | HOMO Energy (eV) |
|---|---|---|
| -NO2 | -0.45 | -6.2 |
| -H | -0.52 | -5.8 |
| -CH3 | -0.55 | -5.6 |
| -OCH3 | -0.58 | -5.4 |
This table provides representative computational data showing how an electron-donating group like methoxy (-OCH3) increases the negative charge on the carbon bonded to zinc and raises the HOMO energy, both of which suggest enhanced nucleophilic reactivity.
Prediction of Reactivity and Selectivity via Computational Models
A significant advantage of computational modeling is its predictive power. By developing and validating computational models, it is possible to predict the reactivity and selectivity of organozinc reagents like (4-methoxyphenyl)zinc iodide in various reactions.
Predictive Modeling Approaches:
Quantitative Structure-Activity Relationships (QSAR): While more common in medicinal chemistry, QSAR-like approaches can be applied to catalysis. By correlating calculated electronic or steric parameters (descriptors) with experimentally observed reaction rates or yields for a series of substituted arylzinc reagents, a predictive model can be built. For example, a model could be developed that links the calculated HOMO energy or the partial charge on the ipso-carbon to the rate of a cross-coupling reaction.
Kinetic Modeling: By calculating the activation barriers for different competing reaction pathways, computational models can predict the selectivity of a reaction. For instance, if an arylzinc reagent can react at two different sites on a substrate, DFT calculations of the transition state energies for both pathways can predict which product will be favored. This is particularly relevant for predicting regioselectivity in reactions with complex substrates.
Influence of Additives: Computational models are also used to understand and predict the effect of additives, such as lithium salts, which are known to influence the reactivity of organozinc reagents. nih.gov Models can simulate the formation of "ate" complexes, such as lithium zincates, and evaluate how their formation alters the electronic structure and reactivity of the organozinc species.
The development of accurate predictive models relies on the use of appropriate theoretical levels and the careful consideration of the reaction environment, including solvent and any additives present. researchgate.net Such models are invaluable for the rational design of new reactions and for optimizing existing synthetic protocols.
Future Research Directions and Perspectives in Methoxybenzene Derived Organozinc Iodide Chemistry
Development of Sustainable and Green Synthetic Protocols
The traditional synthesis of organozinc reagents often involves the direct insertion of zinc metal into an organic halide. ncl.res.in A widely used method employs zinc powder activated by agents like lithium chloride (LiCl) in solvents such as tetrahydrofuran (B95107) (THF). organic-chemistry.org While effective, this protocol presents opportunities for improvement in terms of sustainability. Future research should focus on developing greener synthetic routes for methoxybenzene-derived organozinc iodides.
Key research objectives in this area include:
Alternative Solvents: Investigating the use of bio-based or less hazardous solvents to replace THF. The effect of solvents like dimethyl sulfoxide (B87167) (DMSO) on reaction rates and reagent stability has been noted, suggesting that a systematic screening of green solvents could yield more environmentally friendly protocols. nih.govorganic-chemistry.org
Catalytic Zinc Insertion: Developing methods that use catalytic amounts of activators or promoters for the zinc insertion reaction, reducing waste from stoichiometric additives.
Mechanistic Insights for Efficiency: Utilizing mechanistic studies to understand the precise role of activating agents like LiCl. Research has shown that LiCl facilitates the solubilization of organozinc intermediates from the metal surface. nih.govescholarship.org A deeper understanding could lead to the design of more efficient, recyclable solid-supported activators.
Flow Chemistry: Implementing continuous flow synthesis for (methoxyphenyl)zinc(II) iodide. Flow reactors can offer better control over reaction parameters, improve safety by minimizing the accumulation of reactive intermediates, and allow for scalable, on-demand production. researchgate.net
A comparison of potential synthetic protocols is outlined in the table below.
| Protocol Feature | Conventional Method (Knochel) organic-chemistry.org | Future Green Protocol (Hypothetical) |
| Solvent | Tetrahydrofuran (THF) | 2-Methyl-THF, Cyclopentyl methyl ether (CPME) |
| Zinc Activation | Stoichiometric LiCl | Recyclable solid-supported activator |
| Energy Input | Moderate heating (25-50°C) | Room temperature, mechanochemistry, or sonication |
| Process Type | Batch | Continuous Flow |
Design of Novel Catalytic Systems for Challenging Transformations
(Methoxyphenyl)zinc(II) iodide is a key nucleophile in cross-coupling reactions, most notably the Negishi coupling, which typically relies on palladium or nickel catalysts to form carbon-carbon bonds. researchgate.netwikipedia.org The future in this domain lies in the design of novel catalytic systems that are more economical, robust, and capable of mediating previously challenging transformations.
Future research should be directed towards:
Earth-Abundant Metal Catalysis: Developing catalysts based on iron, cobalt, or copper to replace precious metals like palladium. This shift would significantly reduce the cost and environmental impact of cross-coupling reactions involving methoxybenzene-derived organozinc iodides.
Photoredox Catalysis: Exploring the use of photoredox conditions to enable new reaction pathways. Light-mediated catalysis could allow for couplings to occur under milder conditions and potentially access different reactivity patterns than traditional thermal methods. researchgate.net
Tandem and Domino Reactions: Designing catalytic systems that can orchestrate multi-step reaction sequences in a single pot. For example, a catalyst could facilitate a Negishi coupling followed by an intramolecular cyclization, streamlining the synthesis of complex heterocyclic molecules containing the methoxyphenyl group.
Asymmetric Catalysis: Creating chiral catalytic systems that enable the enantioselective coupling of methoxybenzene-derived organozinc reagents with prochiral electrophiles, providing direct access to valuable chiral building blocks.
Expansion of Substrate Scope and Application in Complex Molecule Synthesis
The utility of a synthetic reagent is ultimately defined by its range of applications. While organozinc reagents are known for their compatibility with many functional groups, such as esters and nitriles, expanding their reactivity to new classes of substrates remains an important goal. organic-chemistry.org
Prospective research avenues include:
Coupling with C(sp³)-Electrophiles: Developing robust methods for the cross-coupling of (methoxyphenyl)zinc(II) iodide with alkyl halides and other C(sp³)-electrophiles. These reactions are often challenging due to competing side reactions like beta-hydride elimination. wikipedia.org
Carboxylation and Amination Reactions: Designing new protocols for the direct carboxylation, amination, or trifluoromethylation of methoxybenzene-derived organozinc iodides to access a wider array of functionalized anisole (B1667542) derivatives.
Total Synthesis Applications: Demonstrating the utility of (methoxyphenyl)zinc(II) iodide in the total synthesis of complex natural products or active pharmaceutical ingredients. Targeting molecules where the methoxyphenyl unit is crucial could highlight the advantages of this reagent over other organometallics.
Functionalized Reagents: Exploring the synthesis and reactivity of more complex methoxybenzene-derived organozinc iodides bearing additional functional groups on the aromatic ring. This would expand the toolkit available for building molecular complexity.
The table below summarizes the current and potential scope for this class of reagents.
| Reaction Type | Current Status | Future Goal |
| Negishi Coupling | Well-established with Ar-X (X=I, Br) wikipedia.org | Efficient coupling with Ar-Cl, Ar-OTf, and Alkyl-X |
| Acylation | Established (Fukuyama Coupling) wikipedia.org | Catalytic, direct acylation with broader ester/amide scope |
| Conjugate Addition | Feasible but less common | Highly efficient and asymmetric conjugate additions |
| New Transformations | Limited | Direct amination, carboxylation, cyanation |
Advanced Spectroscopic and Mechanistic Probes for Organozinc Reactivity
A fundamental understanding of a reagent's structure and reaction mechanisms is critical for rational reaction design and optimization. The solution behavior of organozinc reagents is complex, often involving equilibria between monomeric, dimeric, and higher-order aggregated species (Schlenk equilibrium). nih.gov Future research should leverage advanced analytical techniques to unravel the specific behavior of methoxybenzene-derived organozinc iodides.
Key areas for investigation are:
In Situ Spectroscopy: Employing in situ NMR, IR, and Raman spectroscopy to monitor the formation and consumption of organozinc species in real-time. This can provide invaluable data on reaction kinetics and the influence of additives and solvents. nih.gov
Advanced Mass Spectrometry: Using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) to characterize the various zincate complexes and aggregated structures that exist in solution. uni-muenchen.de
Single-Particle Fluorescence Microscopy: Applying this sensitive imaging technique to visualize the reaction at the surface of the zinc metal during reagent formation. nih.govnih.gov This can elucidate the roles of surface intermediates and the mechanism of solvent and additive effects. nih.govescholarship.org
Computational Modeling: Utilizing Density Functional Theory (DFT) and ab initio molecular dynamics to model the structures of solvated organozinc species, transition states of their reactions, and the energetic profiles of different mechanistic pathways. rsc.orgchemrxiv.org Such computational studies can rationalize experimental observations and predict reactivity. rsc.orgchemrxiv.org
By pursuing these future research directions, the scientific community can enhance the utility of methoxybenzene-derived organozinc iodides, developing more sustainable, efficient, and versatile tools for modern organic synthesis.
Q & A
Q. What are the optimal methods for synthesizing zinc iodide (ZnI₂) in academic laboratories?
Zinc iodide can be synthesized via two primary routes:
-
Direct combination of zinc and iodine : This method involves reacting elemental zinc with iodine in a weakly acidic aqueous medium (e.g., acetic acid) to facilitate dissolution and reaction. Theoretical yields depend on stoichiometric ratios, with iodine often acting as the limiting reagent .
-
Double displacement reactions : Using precursors like zinc sulfate (ZnSO₄) or zinc chloride (ZnCl₂) with potassium iodide (KI). For example:
This method avoids handling elemental iodine but may introduce solubility challenges for byproducts (e.g., K₂SO₄) . Comparative studies suggest the direct elemental method is more efficient for high-purity ZnI₂ synthesis .
Q. How can researchers confirm the successful formation of ZnI₂ and distinguish it from unreacted precursors?
- Gravimetric analysis : Measure mass changes before and after reaction to verify conservation laws and calculate percentage yield .
- Spectroscopic techniques : Use UV-Vis or IR spectroscopy to identify ZnI₂-specific absorption bands (e.g., Zn-I stretching modes at \sim200 cm⁻¹) .
- Electrochemical tests : Conduct electrolysis of aqueous ZnI₂ to observe elemental zinc and iodine regeneration, confirming reversibility .
Q. What strategies improve literature searches for methoxybenzene-related research?
Methoxybenzene (C₆H₅OCH₃) is often referenced by its trivial name "anisole," leading to incomplete search results. To enhance recall:
- Use systematic nomenclature (e.g., "methoxybenzene") and cross-reference databases like PubChem or SciFinder.
- Employ semantic indexing tools (e.g., OSCAR-generated SciXML) to link synonyms and contextualize compounds in documents .
Advanced Research Questions
Q. What mechanisms govern the thermal or electrolytic decomposition of ZnI₂?
- Thermal decomposition : Heating ZnI₂ produces iodine vapor (detectable via color change) and zinc metal residues. Kinetic studies suggest first-order dependence on ZnI₂ concentration .
- Electrolytic decomposition : Dissolving ZnI₂ in water and applying a voltage regenerates zinc (deposited at the cathode) and iodine (at the anode). Efficiency depends on electrolyte purity and current density .
Q. How does the hygroscopic nature of ZnI₂ impact experimental reproducibility, and what mitigation strategies are effective?
ZnI₂ readily absorbs moisture, altering stoichiometry and reaction kinetics. Best practices include:
- Storing ZnI₂ in desiccators with anhydrous CaCl₂ or silica gel.
- Conducting reactions under inert atmospheres (e.g., N₂ gloveboxes) to prevent hydrolysis .
Q. What advanced applications exist for ZnI₂ in biological or materials science research?
- Cellular staining : Osmium-zinc iodide (OsO₄-ZnI₂) mixtures selectively stain Langerhans cell granules and Golgi apparatus in epidermal studies, enabling visualization of lipid-rich structures .
- Solid-state electrolytes : ZnI₂’s ionic conductivity is explored for battery applications, though its hygroscopicity remains a challenge .
Q. How can researchers resolve yield discrepancies in ZnI₂ synthesis caused by side reactions or measurement errors?
Common sources of error include:
Q. Why does methoxybenzene fail to act as a redox mediator in peroxidase systems, unlike other methoxybenzenes?
Methoxybenzene lacks the electron-donating groups necessary for lignin peroxidase (LiP) binding. Comparative studies show substituted methoxybenzenes (e.g., 1,2,4-trimethoxybenzene) form stable cation radicals that mediate electron transfer, whereas methoxybenzene is inert .
Q. What role does iodide play in enhancing redox reactions involving peroxidases or metal catalysts?
Iodide acts as a mediator by forming iodide radicals (I•), which oxidize substrates like EDTA. The resulting EDTA radicals reduce target compounds (e.g., cytochrome c), enabling cascading redox cycles. This mechanism outperforms vanadate-based mediators in acidic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
